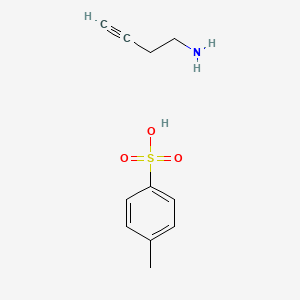![molecular formula C7H11NO6P2 B12532580 Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- CAS No. 652989-80-5](/img/structure/B12532580.png)
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, is a chemical compound with the molecular formula C7H10NO6P2 It is a member of the phosphonic acid family, which are characterized by the presence of a phosphonic acid group (–PO3H2) attached to an organic moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, typically involves the reaction of a pyridine derivative with a phosphonic acid precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
化学反应分析
Types of Reactions
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids .
科学研究应用
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphate metabolism.
作用机制
The mechanism of action of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, can be compared with other similar compounds, such as:
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-: This compound has a similar structure but with the phosphonic acid group attached to the 4-position of the pyridine ring instead of the 2-position.
1-Hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid: This compound contains two phosphonic acid groups and is used in different applications.
The uniqueness of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, lies in its specific structural configuration, which influences its reactivity and interactions with other molecules.
属性
CAS 编号 |
652989-80-5 |
|---|---|
分子式 |
C7H11NO6P2 |
分子量 |
267.11 g/mol |
IUPAC 名称 |
(2-phosphono-1-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI 键 |
MOGYYGYIIWDQFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(CP(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
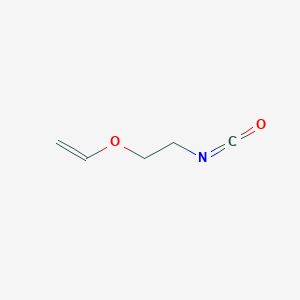
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
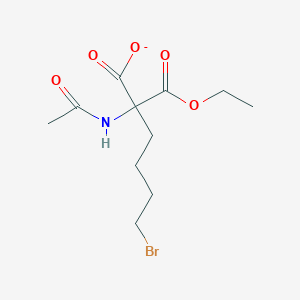
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
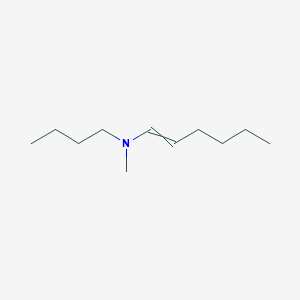
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
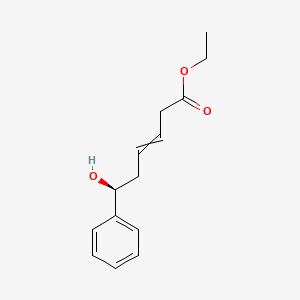
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
